molecular formula C19H20N4O4S B3436093 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B3436093
M. Wt: 400.5 g/mol
InChI Key: VAKXMMLKSJDBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide, also known as E7046, is a small molecule inhibitor that targets the Toll-like receptor 4 (TLR4) signaling pathway. This molecule has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide targets the TLR4 signaling pathway, which is involved in the activation of immune cells and the production of cytokines and chemokines. TLR4 is also involved in the development of cancer and inflammatory conditions. 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide inhibits TLR4 signaling by binding to an allosteric site on the receptor, which prevents the recruitment of downstream signaling molecules and the production of cytokines and chemokines.
Biochemical and Physiological Effects:
In preclinical studies, 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit tumor growth and metastasis, reduce inflammation in autoimmune disorders, and improve survival rates in animal models. 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has also been shown to reduce the production of cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is its specificity for the TLR4 signaling pathway, which reduces the risk of off-target effects. Another advantage is its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. However, one limitation of 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research and development of 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide. One direction is the optimization of its pharmacokinetics and bioavailability to improve its therapeutic efficacy. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, the development of biomarkers to predict patient response to 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide may help to personalize treatment and improve clinical outcomes.

Scientific Research Applications

1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit TLR4 signaling, which plays a crucial role in the immune response and inflammation. This inhibition results in the suppression of tumor growth and metastasis, as well as the reduction of inflammation in autoimmune disorders.

properties

IUPAC Name

1-ethyl-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-23-13-12-17(21-23)19(24)20-14-8-10-15(11-9-14)28(25,26)22-16-6-4-5-7-18(16)27-2/h4-13,22H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKXMMLKSJDBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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